1,1-Dibenzyl-3-(2,6-diethylphenyl)urea
Description
Significance of Urea (B33335) Derivatives in Contemporary Chemical Research
Urea derivatives are a class of organic compounds that feature the urea functional group, (R₂N)₂CO. wikipedia.org They are integral to a vast range of applications, from pharmaceuticals and agrochemicals to materials science. mdpi.com The unique characteristics of the urea moiety, particularly its hydrogen-bonding capabilities, make it a valuable component in the design of new molecules with specific functions. nih.govacs.org
Historical Context and Evolution of Urea Chemistry
The story of urea is foundational to the discipline of organic chemistry. yarafert.com Initially discovered in urine in the 18th century by scientists like Herman Boerhaave and Hilaire Rouelle, urea was considered a product exclusively of living organisms. yarafert.comwikipedia.orgureaknowhow.comscitepress.org This belief was central to the theory of vitalism, which posited that a "vital force" present only in living things was necessary to create organic compounds. scitepress.org
This paradigm was overturned in 1828 by the German chemist Friedrich Wöhler. wikipedia.org In a landmark experiment, Wöhler artificially synthesized urea from inorganic starting materials, specifically by heating ammonium (B1175870) cyanate. yarafert.comacs.org This achievement was the first time an organic compound was created in a laboratory without a biological precursor, directly challenging and ultimately disproving the doctrine of vitalism. wikipedia.orgacs.org Wöhler's synthesis is widely regarded as a pivotal moment that helped to launch the modern era of organic chemistry. yarafert.com Since this discovery, numerous methods for synthesizing urea have been developed, though the industrial-scale process today primarily involves the reaction of ammonia (B1221849) and carbon dioxide. ureaknowhow.com
Structural Diversity and Functional Importance of Substituted Ureas
The versatility of the urea structure, CO(NH₂)₂, allows for the substitution of its hydrogen atoms with a wide variety of other functional groups, leading to a vast family of "substituted ureas". wikipedia.org This structural diversity is key to their functional importance. The urea functional group contains two amine-like nitrogen atoms (hydrogen bond donors) and a carbonyl oxygen atom (a hydrogen bond acceptor). researchgate.netmdpi.com This dual nature allows urea derivatives to form strong and specific hydrogen bonds with biological targets such as proteins and enzymes. nih.govresearchgate.netnih.gov
This bonding capability is heavily exploited in medicinal chemistry and drug design. acs.orgresearchgate.net By incorporating a urea moiety into a larger molecule, chemists can modulate properties like potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net As a result, the urea scaffold is present in a wide array of clinically approved drugs, including anticancer, antibacterial, anti-HIV, and antidiabetic agents. nih.govresearchgate.netresearchgate.net Beyond medicine, substituted ureas are used as herbicides, resin precursors, and organocatalysts. researchgate.net
Rationale for Investigating Sterically Hindered Unsymmetrical Urea Scaffolds
Within the broad family of urea derivatives, unsymmetrical ureas—where the substituent groups on the two nitrogen atoms are different—are of particular interest. mdpi.com The synthesis of these compounds can be more challenging than that of their symmetrical counterparts. cas.cn When these substituent groups are large and bulky, the resulting molecule is described as "sterically hindered." The study of such scaffolds, including 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea, is driven by the unique chemical and physical properties that arise from their complex three-dimensional structures.
Unique Stereochemical and Electronic Considerations of this compound
The structure of this compound is defined by significant steric hindrance and asymmetry. evitachem.com One nitrogen atom of the urea core is bonded to two benzyl (B1604629) groups (a dibenzyl amine moiety), while the other is bonded to a single hydrogen and a 2,6-diethylphenyl group. This arrangement has profound stereochemical and electronic consequences.
Stereochemical Effects : The bulky nature of the two benzyl groups and the 2,6-diethylphenyl group restricts free rotation around the carbon-nitrogen bonds. The two ethyl groups on the phenyl ring, being in the ortho positions, further crowd the urea linkage. This steric clash forces the molecule into a more rigid, defined three-dimensional conformation and disrupts the planarity often seen in simpler ureas. nih.gov This fixed conformation can be crucial for how the molecule interacts with other molecules, such as biological receptors.
Electronic Effects : The molecule is electronically unsymmetrical. The nitrogen atom bearing the two electron-donating benzyl groups has a different electronic environment compared to the nitrogen atom attached to the aryl group. This uneven distribution of electron density across the urea backbone influences its reactivity and its hydrogen-bonding potential.
Distinctions from Symmetrical and Less Substituted Urea Analogues
The properties of this compound are distinct from those of symmetrical ureas (e.g., 1,3-diethyl-1,3-diphenylurea) or less substituted analogues (e.g., 1-benzyl-3-(2,6-diethylphenyl)urea). uni.luresearchgate.netnih.gov
Symmetrical vs. Unsymmetrical : Symmetrical ureas possess a plane of symmetry that influences their crystal packing and often leads to higher melting points and lower solubility. nih.gov The lack of symmetry in this compound disrupts this efficient packing, which can enhance solubility. nih.gov Furthermore, the distinct electronic and steric environments on either side of the carbonyl group in an unsymmetrical urea can allow for more selective interactions in a biological context.
Steric Hindrance : Compared to less substituted ureas, the significant steric bulk in this compound is a defining feature. While less hindered ureas may be more flexible, the rigidity of a sterically hindered compound can be an advantage in drug design, as it reduces the entropic penalty of binding to a target. The bulky groups also serve to protect the urea core from metabolic degradation, potentially increasing the molecule's stability and half-life in a biological system. For example, the introduction of bulky groups can disrupt the planarity of the molecule, which has been shown to increase solubility. nih.gov
Scope and Objectives of Academic Research on this compound
Academic and industrial research into compounds like this compound is typically focused on leveraging its unique structural characteristics for specific applications. evitachem.com The primary objectives of such research often fall into two main categories:
Medicinal Chemistry : Researchers investigate this compound as a potential lead structure for the development of new therapeutic agents. evitachem.com The rigid, well-defined three-dimensional shape imposed by the sterically hindered groups may allow it to fit precisely into the binding site of a specific enzyme or receptor. The objective is to determine if this unique structure translates into high-potency and high-selectivity biological activity.
Material Science : The structural characteristics of this urea derivative make it a candidate for use in the synthesis of advanced polymeric materials. evitachem.com The bulky side groups can influence polymer chain packing, leading to materials with tailored properties such as altered thermal stability, solubility, or mechanical strength.
In essence, the research scope is to synthesize and characterize this complex molecule to understand how its deliberate design—unsymmetrical and sterically hindered—results in functional properties that are inaccessible to simpler urea analogues.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dibenzyl-3-(2,6-diethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-3-22-16-11-17-23(4-2)24(22)26-25(28)27(18-20-12-7-5-8-13-20)19-21-14-9-6-10-15-21/h5-17H,3-4,18-19H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZSSNUSZPLNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391814 | |
| Record name | 1,1-dibenzyl-3-(2,6-diethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86764-72-9 | |
| Record name | 1,1-dibenzyl-3-(2,6-diethylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIBENZYL-3-(2,6-DIETHYLPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and Characterization of 1,1 Dibenzyl 3 2,6 Diethylphenyl Urea
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map out the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea is expected to show distinct signals corresponding to the protons of the dibenzyl group and the 2,6-diethylphenyl group.
2,6-Diethylphenyl Group: The aromatic protons on this ring are anticipated to appear as a multiplet or as two distinct signals—a triplet for the para-proton and a doublet for the two meta-protons—in the range of δ 7.0–7.3 ppm. The ethyl groups' methylene (B1212753) protons (-CH₂-) would likely produce a quartet around δ 2.5–2.7 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would, in turn, appear as a triplet around δ 1.1–1.3 ppm.
Dibenzyl Group: The ten protons on the two phenyl rings of the dibenzyl moiety are expected to resonate as a complex multiplet in the aromatic region, typically between δ 7.2–7.4 ppm, potentially overlapping with signals from the diethylphenyl ring. The four benzylic protons (-CH₂-) are chemically equivalent and would likely appear as a singlet at approximately δ 4.5–4.8 ppm.
Urea (B33335) N-H Proton: A single, often broad, signal corresponding to the N-H proton of the urea linkage is expected. Its chemical shift is highly dependent on solvent and concentration but typically falls in the range of δ 6.0–8.5 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.0 - 8.5 | Singlet (broad) | 1H | N-H |
| ~ 7.2 - 7.4 | Multiplet | 10H | Dibenzyl aromatic H |
| ~ 7.0 - 7.3 | Multiplet | 3H | 2,6-diethylphenyl aromatic H |
| ~ 4.5 - 4.8 | Singlet | 4H | N-(CH ₂-Ph)₂ |
| ~ 2.5 - 2.7 | Quartet | 4H | Ar-CH ₂-CH₃ |
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Urea Carbonyl: The carbonyl carbon (C=O) of the urea group is expected to have a characteristic chemical shift in the downfield region, typically around δ 155–160 ppm.
Aromatic Carbons: The aromatic carbons from both the dibenzyl and diethylphenyl groups will appear in the δ 120–145 ppm range. The carbon attached to the nitrogen (ipso-carbon) of the diethylphenyl ring is expected around δ 135-140 ppm, while the carbons bearing the ethyl groups would be slightly downfield from the other aromatic signals.
Benzylic and Alkyl Carbons: The benzylic carbons (-CH₂-) are anticipated to resonate around δ 50–55 ppm. The methylene carbons of the ethyl groups are expected in the δ 20–25 ppm region, and the terminal methyl carbons would appear most upfield, around δ 13–16 ppm. chemicalbook.comoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 156 | C =O (Urea) |
| ~ 125 - 145 | Aromatic C |
| ~ 52 | N-(C H₂-Ph)₂ |
| ~ 24 | Ar-C H₂-CH₃ |
To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl groups on the diethylphenyl ring, and between the coupled meta- and para-protons on the same ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the proton signals of the benzylic and ethyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key absorptions would be:
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300–3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the urea moiety.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of absorptions just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzylic and ethyl groups would be observed just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A very strong and sharp absorption band, characteristic of the urea carbonyl group, is expected in the range of 1640–1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.
N-H Bend / C-N Stretch (Amide II band): A strong band around 1550–1600 cm⁻¹ is expected, arising from a combination of N-H bending and C-N stretching vibrations.
Aromatic C=C Bending: Several bands in the 1450–1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3350 | N-H Stretch | Urea (N-H) |
| > 3000 | C-H Stretch | Aromatic C-H |
| < 3000 | C-H Stretch | Aliphatic C-H |
| ~ 1650 | C=O Stretch | Urea (C=O) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and structural features of a molecule through ionization and subsequent fragmentation. For this compound (Molecular Formula: C₂₅H₂₈N₂O), the expected molecular weight is approximately 384.51 g/mol .
Molecular Ion Peak: In electron ionization (EI) MS, the molecular ion peak ([M]⁺˙) would be expected at m/z 384. This peak's intensity might vary, but its presence confirms the molecular weight.
Fragmentation Patterns: The fragmentation of the molecular ion is driven by the formation of stable carbocations and neutral radicals. youtube.com A prominent fragmentation pathway for this molecule would be alpha-cleavage, involving the breaking of the C-N bond adjacent to the phenyl rings. miamioh.edu
Loss of a Benzyl (B1604629) Radical: Cleavage of a benzyl group (C₇H₇•, 91 Da) would lead to a significant fragment ion at m/z 293.
Formation of the Tropylium Cation: The benzyl fragment itself can rearrange to the highly stable tropylium cation (C₇H₇⁺), resulting in a base peak at m/z 91.
Other Fragments: Cleavage on the other side of the urea group could lead to fragments corresponding to the 2,6-diethylphenyl isocyanate radical cation or related structures.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 384 | [M]⁺˙ (Molecular Ion) |
| 293 | [M - C₇H₇]⁺ |
X-ray Crystallography and Solid-State Structure
No published data is available.
Molecular Conformation and Dihedral Angles
No specific data on the molecular conformation or dihedral angles for this compound has been reported.
Hydrogen Bonding Interactions and Crystal Packing
There is no available information regarding the hydrogen bonding interactions or the crystal packing of this compound.
Intermolecular Interactions and Supramolecular Assembly
Details on the intermolecular interactions and supramolecular assembly of this compound are not present in the scientific literature.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. These computational methods can elucidate electronic structure, reactivity, and stability.
Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
No published data on the HOMO-LUMO gap or molecular orbital compositions for 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea are available.
Energetic Landscape and Conformational Preferences
The study of a molecule's energetic landscape reveals its most stable three-dimensional structures (conformers) and the energy barriers between them. For flexible molecules like this compound, which contains multiple rotatable bonds, this analysis is crucial for understanding its behavior and interactions.
There are no specific studies on the conformational analysis or the potential energy surface of this compound.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is instrumental in predicting a wide range of molecular properties with a good balance of accuracy and computational cost.
Optimized Geometries and Vibrational Frequencies
DFT calculations can determine the lowest-energy (optimized) geometry of a molecule, providing precise information on bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations can confirm that the structure is a true minimum on the potential energy surface and predict its infrared (IR) and Raman spectra.
No DFT studies providing the optimized geometry or calculated vibrational frequencies for this compound have been reported in the scientific literature.
Prediction of Spectroscopic Properties
Beyond vibrational spectra, DFT methods can be employed to predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are valuable for interpreting experimental data and confirming molecular structure.
There is no available literature containing predicted spectroscopic properties for this compound based on DFT calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, solvent interactions, and thermodynamic properties of a system, offering insights that are complementary to static quantum chemical calculations.
No molecular dynamics simulation studies have been published for this compound.
Conformational Dynamics in Solution Phase
The conformational landscape of this compound in a solution is complex, dictated by the rotational freedom around several single bonds. The molecule possesses two benzyl (B1604629) groups attached to one nitrogen atom and a 2,6-diethylphenyl group on the other side of the urea (B33335) backbone. The steric hindrance introduced by the diethylphenyl group significantly influences the preferred conformations.
Molecular dynamics (MD) simulations are a primary tool for exploring the conformational space of such molecules in a solvent environment. nih.govmdpi.com These simulations can model the time-dependent behavior of the molecule, revealing the accessible conformations and the energy barriers between them. For substituted ureas, the orientation of the substituted phenyl ring relative to the urea plane is a key conformational feature. The presence of bulky ortho substituents, such as the ethyl groups in this compound, would likely lead to a twisted conformation to minimize steric clashes.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformers, providing a static picture of the most stable arrangements. For related N,N'-disubstituted ureas, it has been shown that the planarity of the urea moiety is often distorted, and the aromatic substituents adopt specific dihedral angles to achieve a minimal energy state.
A hypothetical conformational analysis of this compound would likely reveal a predominant conformation where the 2,6-diethylphenyl ring is significantly twisted out of the plane of the urea group. The two benzyl groups would also adopt specific orientations to minimize their interaction.
Table 1: Key Torsional Angles in this compound for Conformational Analysis
| Torsional Angle | Description | Expected Influence of Substituents |
| C-N-C=O | Dihedral angle of the 2,6-diethylphenyl group relative to the urea plane. | The ortho-diethyl groups are expected to cause a significant twist, leading to a non-planar arrangement to alleviate steric strain. |
| N-C-N-C | Torsional angle within the urea backbone. | Generally close to 180° (trans) but can be influenced by bulky substituents. |
| C-N-CH₂-Ph | Dihedral angles of the benzyl groups. | These groups will likely orient themselves to minimize steric hindrance with each other and the rest of the molecule. |
Interactions with Solvents and Other Small Molecules
The interactions of this compound with its environment are multifaceted, involving a combination of hydrogen bonding and hydrophobic interactions. The urea moiety is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). The benzyl and diethylphenyl groups provide extensive nonpolar surfaces, leading to hydrophobic interactions.
Computational methods like MD simulations and quantum mechanical calculations can elucidate these interactions in detail. researchgate.net For instance, simulations in a water box could reveal the structure of the solvation shell around the molecule. It is anticipated that water molecules would form specific hydrogen bonds with the urea core. In contrast, in nonpolar solvents, van der Waals interactions would dominate.
The study of interactions with other small molecules is critical for understanding its behavior in complex mixtures. Molecular docking, a computational technique, could predict the preferred binding orientation of this compound with a target receptor or another molecule. rsc.org The binding affinity can be estimated using scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. mdpi.com
In the context of related urea derivatives, it has been observed that the urea group is a potent hydrogen bond donor and acceptor, often forming key interactions with biological targets or other molecules. nih.gov The hydrophobic regions of the molecule, such as the benzyl and diethylphenyl groups, can engage in favorable van der Waals and π-π stacking interactions.
Table 2: Potential Intermolecular Interactions of this compound
| Type of Interaction | Molecular Feature Involved | Potential Role |
| Hydrogen Bond Donor | N-H group of the urea | Interaction with hydrogen bond acceptors like water, alcohols, or carbonyl groups. |
| Hydrogen Bond Acceptor | C=O group of the urea | Interaction with hydrogen bond donors like water or hydroxyl groups. |
| Hydrophobic Interactions | Benzyl and diethylphenyl groups | Association with nonpolar molecules or regions in a solvent. |
| π-π Stacking | Phenyl rings of the benzyl and diethylphenyl groups | Can lead to self-association or interaction with other aromatic systems. |
Structure-Property Relationships (excluding specific physical/chemical properties or biological activity)
Structure-property relationships for this compound can be investigated using computational methods to understand how its molecular structure influences its general characteristics. researchgate.net These studies often involve systematically modifying the structure in silico and calculating various molecular descriptors.
Density Functional Theory (DFT) is a valuable tool for this purpose, allowing for the calculation of electronic properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). rsc.org These properties are fundamental to the molecule's behavior.
For instance, the electronic nature of the substituents on the phenyl ring can significantly impact the electronic properties of the urea moiety. While the 2,6-diethylphenyl group in the title compound is primarily an electron-donating group through induction, its steric bulk also plays a dominant role in shaping the molecule's properties.
A comparative computational study of a series of related ureas could reveal important trends. For example, altering the substituents on the phenyl ring or the N-benzyl groups would likely modulate the molecule's electronic and steric profile.
Table 3: Key Structural Features and Their Likely Influence on Molecular Properties
| Structural Feature | Likely Influence |
| Diethylphenyl Group | Introduces significant steric bulk, influencing conformational preferences and potentially hindering intermolecular interactions at the urea core. The ethyl groups are weakly electron-donating. |
| Dibenzyl Groups | Contribute to the molecule's hydrophobicity and provide sites for potential π-π interactions. Their flexibility allows for conformational adjustments. |
| Urea Moiety | The central functional group, responsible for the primary hydrogen bonding capabilities of the molecule and a key determinant of its electronic structure. |
Reactivity and Mechanistic Studies of 1,1 Dibenzyl 3 2,6 Diethylphenyl Urea
Reaction Pathways and Transformation Potential
The reactivity of 1,1-dibenzyl-3-(2,6-diethylphenyl)urea is dictated by the interplay of its three key structural components: the urea (B33335) moiety, the two benzyl (B1604629) groups attached to one nitrogen atom, and the 2,6-diethylphenyl group on the other nitrogen. The steric hindrance imposed by the bulky 2,6-diethylphenyl and dibenzyl groups is expected to significantly influence the accessibility and reactivity of the urea core.
Hydrolysis and Degradation Mechanisms
Urea derivatives are susceptible to hydrolysis, a process that can be catalyzed by acids or bases, leading to the cleavage of the C-N bonds. For this compound, hydrolysis would likely proceed through nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the urea.
Under acidic conditions, the carbonyl oxygen would be protonated, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a water molecule. This would lead to a tetrahedral intermediate, which could then break down to yield dibenzylamine (B1670424), 2,6-diethylaniline, and carbon dioxide.
Basic hydrolysis would involve the direct attack of a hydroxide ion on the carbonyl carbon, again forming a tetrahedral intermediate. Subsequent proton transfers and bond cleavages would similarly lead to the formation of dibenzylamine and 2,6-diethylaniline.
The rate of hydrolysis is expected to be significantly influenced by the steric bulk of the substituents. The two ethyl groups on the phenyl ring and the two benzyl groups create a sterically hindered environment around the urea carbonyl group, which would likely retard the rate of both acid- and base-catalyzed hydrolysis compared to less substituted ureas.
In addition to hydrolysis, degradation could potentially occur under thermal or photochemical conditions. Thermal decomposition of ureas can lead to the formation of isocyanates and amines. nih.gov For this compound, this could theoretically yield 2,6-diethylphenyl isocyanate and dibenzylamine. Photochemical degradation, particularly involving the aromatic phenyl and benzyl rings, could also occur, potentially leading to a complex mixture of products.
Reactions at the Urea Moiety
The urea moiety is the primary site of reactivity in this compound. The carbonyl group can act as a nucleophile through its oxygen atom or as an electrophile at the carbon atom. The nitrogen atoms, with their lone pairs of electrons, can also exhibit nucleophilic character, although this is diminished by delocalization into the carbonyl group.
Nucleophilic substitution at the carbonyl carbon is a key reaction type for ureas. Besides hydrolysis, other nucleophiles could potentially react, although the steric hindrance would be a major factor.
The N-H proton of the urea is weakly acidic and can be deprotonated by a strong base. The resulting anion could then participate in further reactions.
Transformations Involving the Phenyl and Benzyl Substituents
The phenyl and benzyl groups of this compound can also undergo chemical transformations.
The benzyl groups are susceptible to hydrogenolysis, a reaction that involves the cleavage of the C-N bond with the addition of hydrogen, typically in the presence of a palladium catalyst. acsgcipr.orgacsgcipr.org This would result in the formation of toluene (B28343) and 1-(2,6-diethylphenyl)urea. The efficiency of this reaction can be influenced by the choice of catalyst and reaction conditions.
The aromatic rings of both the phenyl and benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the urea moiety and the alkyl substituents would determine the position of substitution on the rings. However, the steric hindrance from the diethyl and dibenzyl groups might make such reactions challenging.
Mechanistic Probes and Kinetic Analysis
To rigorously elucidate the reaction mechanisms of this compound, various experimental and computational techniques would be necessary. Due to the lack of specific experimental data for this compound, the following sections outline the theoretical approaches that could be employed.
Isotopic Labeling Studies
Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction and can provide crucial insights into reaction mechanisms. deakin.edu.auwikipedia.orgnih.gov For studying the hydrolysis of this compound, several isotopic labeling strategies could be envisioned:
¹⁸O-labeling of water: By conducting the hydrolysis in H₂¹⁸O, the location of the ¹⁸O atom in the products (either in the carbon dioxide or incorporated into the resulting amines) could help to distinguish between different mechanistic pathways of nucleophilic attack and intermediate breakdown.
¹⁵N-labeling: Synthesizing the urea with ¹⁵N at one or both nitrogen positions would allow for the tracking of the nitrogen atoms during hydrolysis or other reactions. nih.govnih.gov This could confirm which C-N bond is cleaved and provide information about the formation of any nitrogen-containing intermediates.
¹³C-labeling of the carbonyl group: Using a ¹³C-labeled carbonyl group would allow for the tracking of the carbon atom, particularly in decarboxylation reactions, and could be used in conjunction with kinetic isotope effect studies.
Reaction Rate Determination and Transition State Analysis
Determining the rate of reaction under various conditions (e.g., different pH, temperature, reactant concentrations) is fundamental to understanding the reaction mechanism. nih.govrsc.orgneliti.cominternationaljournalssrg.org For the hydrolysis of this compound, one could monitor the disappearance of the starting material or the appearance of the products (dibenzylamine or 2,6-diethylaniline) over time using techniques like HPLC or NMR spectroscopy.
The data obtained from these kinetic studies could be used to formulate a rate law, which describes the mathematical relationship between the reaction rate and the concentration of the reactants. The form of the rate law can provide strong evidence for a particular reaction mechanism.
Kinetic Isotope Effect (KIE): The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. nih.govnih.govresearchgate.netwikipedia.org Measuring the KIE can help to determine if a particular bond is broken in the rate-determining step of the reaction. For example, a significant KIE upon replacing the N-H proton with deuterium (B1214612) would suggest that the cleavage of this bond is involved in the slowest step of the reaction.
Transition State Analysis: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms. nih.govnih.gov DFT calculations can be used to model the potential energy surface of a reaction, allowing for the identification and characterization of transition states and intermediates. rsc.orgresearchgate.netchalmers.seureaknowhow.comenergy.gov
For the hydrolysis of this compound, DFT calculations could be used to:
Model the structures of the reactants, intermediates, transition states, and products.
Calculate the activation energies for different proposed mechanistic pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis, elimination vs. substitution).
Predict the geometries of the transition states, providing insight into the molecular interactions at the point of highest energy.
Theoretically predict kinetic isotope effects, which can then be compared with experimental data to validate the proposed mechanism.
A theoretical study could compare the energy barriers for different hydrolysis pathways, such as a direct nucleophilic attack on the carbonyl carbon versus a pathway involving initial protonation. The calculated energy profiles would indicate the most likely reaction mechanism under different conditions.
Interactive Data Table: Hypothetical Kinetic Data for Hydrolysis
Since no experimental data is available, the following table is a hypothetical representation of what a kinetic data table for the hydrolysis of this compound might look like. This is for illustrative purposes only.
| Experiment | [Urea] (M) | [H⁺] (M) | Initial Rate (M/s) |
| 1 | 0.01 | 0.1 | 1.2 x 10⁻⁷ |
| 2 | 0.02 | 0.1 | 2.4 x 10⁻⁷ |
| 3 | 0.01 | 0.2 | 2.4 x 10⁻⁷ |
Influence of Steric and Electronic Effects on Reactivity
The reactivity of the urea moiety in this compound is intricately governed by the interplay of steric and electronic factors arising from its unique substitution pattern. The presence of two bulky benzyl groups on one nitrogen atom and a sterically hindered 2,6-diethylphenyl group on the other creates a complex steric environment that significantly influences the molecule's conformation and, consequently, its chemical behavior. Concurrently, the electronic nature of these substituents modulates the electron density at the urea carbonyl group and the adjacent nitrogen atoms, impacting its susceptibility to various chemical transformations.
Steric Effects
The primary steric influence in this compound stems from the cumulative bulk of the two benzyl groups at the N-1 position and the two ethyl groups at the ortho positions of the phenyl ring at the N-3 position. This substantial steric hindrance has several key implications for the molecule's reactivity.
One of the most significant consequences of steric crowding in substituted ureas is the disruption of the planarity of the urea functional group. In less substituted ureas, the amide-like resonance, where the lone pairs of the nitrogen atoms delocalize into the carbonyl group, results in a relatively planar and stable conformation. However, the bulky substituents in this compound force the rotation of the C-N bonds, leading to a non-planar arrangement. This distortion reduces the extent of resonance stabilization, thereby increasing the ground-state energy of the molecule and making it more reactive.
Furthermore, studies on other highly substituted ureas have shown that significant steric hindrance can lead to a phenomenon where the urea acts as a "masked isocyanate". Under neutral conditions, the steric strain can be relieved by the dissociation of the urea into an isocyanate (2,6-diethylphenyl isocyanate) and an amine (dibenzylamine). This process is facilitated by the formation of a more stable, sterically less hindered isocyanate. Consequently, this compound may exhibit enhanced reactivity towards nucleophiles, as the reaction can proceed through the highly electrophilic isocyanate intermediate.
The steric bulk also plays a crucial role in directing the approach of reagents. For reactions that require nucleophilic attack at the carbonyl carbon, the voluminous substituents on both sides of the urea can impede the access of the nucleophile. Conversely, for reactions involving the nitrogen atoms, the steric environment will dictate which nitrogen is more accessible.
Electronic Effects
The electronic effects in this compound are primarily dictated by the inductive and resonance characteristics of the benzyl and 2,6-diethylphenyl groups.
On the other side of the urea, the 2,6-diethylphenyl group influences the electronic properties of the N-3 nitrogen. The ethyl groups are electron-donating through induction (+I effect). This effect increases the electron density on the phenyl ring and, subsequently, on the N-3 nitrogen atom. An increase in electron density on this nitrogen can enhance its nucleophilicity but may decrease the electrophilicity of the carbonyl carbon through resonance donation.
Advanced Applications and Research Directions
Role in Materials Science
The structural characteristics of 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea make it a compound of interest in materials science. evitachem.com The presence of both hydrogen bond-accepting (the carbonyl oxygen) and -donating (the N-H group) sites, combined with sterically demanding and hydrophobic substituents, suggests a range of possibilities for its incorporation into functional materials.
As a derivative of urea (B33335), this compound is recognized for its potential utility in the synthesis of polymeric materials. evitachem.com Its structure contains a reactive N-H group that can, in principle, participate in polymerization reactions. For instance, it could serve as a monomer in polyaddition or polycondensation reactions. The synthesis of this compound, typically achieved through the reaction of 2,6-diethylphenyl isocyanate with dibenzylamine (B1670424), is an established route for creating unsymmetrical urea derivatives, highlighting its accessibility as a building block. evitachem.com
The bulky nature of the dibenzyl and diethylphenyl groups would be expected to influence the properties of any resulting polymer, potentially leading to materials with high thermal stability, specific solubility characteristics, and amorphous morphologies due to the inhibition of close chain packing.
While direct studies on the surfactant properties of this compound are not extensively documented, its molecular structure contains both hydrophobic and hydrophilic moieties, a key feature of amphiphilic molecules. The large, nonpolar dibenzyl and diethylphenyl groups constitute a significant hydrophobic part, while the urea functional group can engage in hydrogen bonding, providing a degree of hydrophilic character.
This amphiphilic nature suggests potential applications in the formation of self-assembling systems, such as gels or liquid crystals in specific solvents. The urea group is well-known for its ability to form strong, directional hydrogen bonds, which can lead to the formation of ordered supramolecular structures. The steric hindrance provided by the substituents would play a critical role in modulating the geometry and stability of these assemblies.
The potential for this compound to be used as an additive in functional materials is an area of active consideration. sigmaaldrich.com Its properties could be leveraged to modify the characteristics of bulk materials. For example, its significant molecular volume and non-polar character could allow it to function as a plasticizer or processing aid in certain polymer systems, increasing flexibility and reducing viscosity.
Furthermore, the urea functional group's ability to interact via hydrogen bonding could be exploited. As an additive, it could disrupt or enhance inter-chain interactions in polymers, acting as a compatibilizer in polymer blends or improving the dispersion of other additives. Its inherent thermal stability would be advantageous in melt-processing applications.
Coordination Chemistry and Ligand Design
Derivatives of urea are a significant class of molecules in coordination chemistry because they can function as versatile ligands for metal ions. researchgate.net The urea moiety offers multiple coordination modes, making it a valuable platform for designing novel metal complexes.
This compound possesses key features that make it a promising candidate as a ligand. Urea and its derivatives can coordinate to metal centers in several ways:
As a neutral monodentate ligand, typically through the carbonyl oxygen atom. rjpbcs.com
Upon deprotonation, it can act as an anionic ligand, coordinating through one or both nitrogen atoms. researchgate.net
In rare cases, it can function as a bidentate ligand, coordinating through both the oxygen and a nitrogen atom. rjpbcs.com
The specific structure of this compound, with its bulky substituents, would sterically protect the metal center. This can lead to the formation of stable, coordinatively unsaturated complexes, which are often sought after for catalytic applications. The electronic properties of the ligand, and thus the coordinated metal, can be fine-tuned by modifying the substituents on the urea nitrogen atoms. researchgate.net
The design and synthesis of metal complexes using this compound as a ligand would follow established principles of coordination chemistry. The synthesis would typically involve reacting the urea compound with a suitable metal salt in an appropriate solvent. The choice of metal, solvent, and reaction conditions would dictate the stoichiometry and structure of the resulting complex.
For example, reactions with late transition metals like palladium could yield complexes with interesting catalytic properties, drawing parallels from studies on palladium complexes with other bulky ligands. nih.gov The formation of complexes with various metal ions such as Cu(II), Zn(II), and others has been demonstrated with simpler urea molecules, providing a basis for exploring the coordination behavior of this more complex derivative. tsijournals.com The characterization of such novel complexes would involve techniques like X-ray crystallography and various spectroscopic methods to elucidate their structure and bonding.
Characterization of Coordination Modes and Stereochemistry
The coordination behavior of urea derivatives is dictated by the electronic and steric properties of their substituents. For this compound, the presence of a bulky 2,6-diethylphenyl group and two flexible benzyl (B1604629) groups on the nitrogen atoms introduces significant steric hindrance. This bulkiness influences how the molecule can interact with a metal center.
Typically, ureas can coordinate to metal ions in several ways. The most common mode is through the carbonyl oxygen atom, which acts as a Lewis base. In some instances, coordination can also occur through one of the nitrogen atoms, or the urea can act as a bridging ligand between two metal centers. The specific coordination mode is highly dependent on the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.
The stereochemistry of any potential metal complexes formed with this compound would be complex. The two benzyl groups are not chemically equivalent and their orientation, along with the orientation of the diethylphenyl group, would lead to various possible isomers. Advanced analytical techniques such as X-ray crystallography would be essential to definitively determine the solid-state structure and stereochemistry of any such coordination compounds.
Catalysis and Organocatalysis
Potential as an Organocatalytic Scaffold
Urea derivatives have emerged as powerful scaffolds in the field of organocatalysis, primarily due to their ability to form hydrogen bonds. The two N-H protons of a simple urea can act as hydrogen-bond donors, activating substrates by coordinating to anionic or electron-rich species.
Investigation in Specific Organic Transformations
While no specific catalytic applications of this compound have been reported, its structure suggests potential for investigation in several types of organic transformations. Urea-based organocatalysts are known to be effective in reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. A catalyst with the structural features of this compound would be a candidate for reactions involving the activation of carbonyl compounds or other electrophiles through hydrogen bonding. The specific steric and electronic properties would likely favor certain substrates and reaction pathways.
Table 1: Potential Organocatalytic Applications for Urea-Based Scaffolds
| Reaction Type | Role of Urea Catalyst | Potential for this compound |
| Michael Addition | Activation of the electrophile and orientation of the nucleophile. | The single N-H group could activate an α,β-unsaturated carbonyl compound, while the bulky framework directs the approach of the nucleophile. |
| Aldol Reaction | Activation of the aldehyde component and stabilization of the transition state. | The steric bulk could influence the diastereoselectivity of the reaction. |
| Diels-Alder Reaction | Activation of the dienophile through hydrogen bonding. | The chiral environment created by the substituents could potentially lead to enantioselective cycloaddition. |
Agrochemical Research and Development
Precursor in Herbicide Synthesis
Phenylurea herbicides are a well-established class of agrochemicals that act by inhibiting photosynthesis in target weeds. The general structure consists of a phenyl ring and a urea moiety with various substituents. The nature and position of these substituents are critical for herbicidal activity and selectivity.
This compound shares the core phenylurea structure. The 2,6-diethylphenyl group is a feature found in some active agrochemicals, as it can enhance efficacy and influence the compound's metabolic stability in plants and soil. While this specific compound is not a known commercial herbicide, its structural motifs suggest it could serve as a precursor or a starting point for the synthesis of new herbicidal candidates. Researchers could modify the dibenzyl groups or the phenyl ring to optimize biological activity.
Exploration in Insecticide and Fungicide Development
Beyond herbicides, urea derivatives have been explored for their potential as insecticides and fungicides. The mode of action in these applications can vary widely, from disruption of chitin (B13524) synthesis in insects to inhibition of specific enzymes in fungi. The lipophilicity and steric profile of a compound are crucial for its ability to penetrate the target organism and interact with its biological target.
The significant lipophilic character imparted by the two benzyl groups and the diethylphenyl group in this compound could enhance its potential for these applications. The exploration of this compound in insecticide and fungicide development would involve screening it against a panel of common agricultural pests and pathogens to identify any potential bioactivity. Subsequent research would focus on structure-activity relationship (SAR) studies to optimize the molecule for potency and selectivity.
Design Principles for Novel Chemical Entities
Structure-Activity Relationship (SAR) Concepts based on Scaffold Modification
Structure-Activity Relationship (SAR) studies are fundamental to understanding how different chemical modifications to a core scaffold influence its properties. For diaryl urea derivatives, including analogs of this compound, SAR exploration involves systematic structural changes to map out the chemical space. nih.gov
Key modifications to the diaryl urea scaffold often focus on several key areas:
Substitution on the Phenyl Rings: The introduction of various substituents onto the proximal and distal phenyl rings is a common strategy. nih.gov For instance, the placement of halogen atoms, such as chlorine, on the phenyl ring proximal to the urea group has been investigated. researchgate.net
Modification of the Linker: The nature of the chemical group connecting the urea moiety to the distal aromatic ring can be altered. Studies have explored replacing ester groups with amide groups, which can significantly modify the molecule's conformational flexibility and hydrogen bonding capabilities. nih.govresearchgate.net
These modifications are explored systematically to build a comprehensive understanding of the SAR for the diaryl urea scaffold. The insights gained from these studies provide a valuable framework for designing new compounds. nih.gov
Table 1: Examples of Scaffold Modifications in Diaryl Urea Derivatives
| Modification Type | Locus of Change | Example of Chemical Change |
|---|---|---|
| Phenyl Ring Substitution | Proximal Phenyl Ring | Introduction of a chloro group researchgate.net |
| Phenyl Ring Substitution | Distal Phenyl Ring | Introduction of a methylphenyl group researchgate.net |
| Linker Modification | Between Central and Distal Rings | Substitution of an ester group with an amide group nih.govresearchgate.net |
| Scaffold Elongation | Between Distal Ring and Urea | Introduction of a methylene (B1212753) spacer nih.gov |
Rational Design of New Urea Derivatives with Tuned Properties
Rational design employs the principles derived from SAR and computational modeling to create new urea derivatives with specific, predetermined properties. This forward-thinking approach moves beyond exploratory synthesis to a more goal-oriented design of molecules. researchgate.net The urea functionality itself is crucial in this context, as its ability to form stable hydrogen bonds is a key feature that can be leveraged in designing interactions with molecular targets. nih.govnih.gov
Design strategies for new urea derivatives often involve:
Molecular Hybridization: This technique involves combining structural features from different molecular scaffolds into a single new molecule. For example, a diaryl urea moiety might be hybridized with a benzylidene acetohydrazide structure to create a novel chemical entity. researchgate.net
Conformational Tuning: The steric and electronic properties of substituents can be modified to control the molecule's preferred three-dimensional shape. The introduction of bulky groups like the 2,6-diethylphenyl group in this compound, or the benzyl groups on the nitrogen atom, introduces significant steric bulk which influences its solubility and reactivity compared to simpler ureas.
The synthesis of these rationally designed compounds often relies on established chemical reactions. A common method for creating unsymmetrical urea derivatives involves the reaction of an isocyanate (e.g., 2,6-diethylphenyl isocyanate) with an amine (e.g., dibenzylamine) under anhydrous conditions. evitachem.com This modularity in synthesis allows for the efficient creation of diverse libraries of new derivatives based on rational design principles. nih.gov
Table 2: Rational Design Strategies for Urea Derivatives
| Design Strategy | Principle | Desired Outcome (Property Tuning) | Example Approach |
|---|---|---|---|
| Molecular Hybridization | Combining distinct structural motifs. researchgate.net | Creation of novel chemical scaffolds with blended properties. | Fusing a diaryl urea core with elements of a pyrazole (B372694) or pyrimidine (B1678525) ring. researchgate.net |
| Bioisosteric Replacement | Swapping functional groups with similar properties. nih.gov | Improved permeability, solubility, or intramolecular bonding. | Designing a monocyclic pyrimidin-4-ylurea to mimic a bicyclic kinase inhibitor structure. nih.gov |
| Conformational Tuning | Altering molecular shape through steric/electronic effects. | Influencing solubility, reactivity, and binding geometry. | Attaching bulky benzyl groups to the urea nitrogen to create steric hindrance. |
Future Perspectives and Unexplored Avenues
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis platforms. syrris.comsyrris.com Traditional batch synthesis of unsymmetrical ureas often involves challenges related to reaction control, scalability, and safety, particularly when using hazardous reagents like phosgene (B1210022) or isocyanates. chinesechemsoc.org Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. syrris.com
The continuous-flow synthesis of nonsymmetrically substituted ureas has been demonstrated to be an effective strategy, allowing for short reaction times under mild conditions. researchgate.net For a compound like this compound, a potential flow process could involve the reaction of 2,6-diethylphenyl isocyanate with dibenzylamine (B1670424) in a microreactor. This approach would enable rapid optimization of reaction conditions and could be integrated with in-line analytical techniques for real-time monitoring and control. researchgate.net
Furthermore, the burgeoning field of automated synthesis, which combines robotics and artificial intelligence, presents an exciting frontier. nih.govresearchgate.netyoutube.com Robotic platforms can perform high-throughput screening of reaction conditions, accelerating the discovery of optimal synthetic routes. youtube.com The synthesis of a library of derivatives based on the this compound scaffold could be automated, facilitating the exploration of structure-activity relationships for various applications. syrris.comresearchgate.net
Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound
| Feature | Benefit for Synthesis of this compound |
| Precise Control | Improved yield and purity by minimizing side reactions. |
| Enhanced Safety | Safe handling of potentially hazardous intermediates in small volumes. |
| Rapid Optimization | Efficient screening of reaction parameters to find optimal conditions. syrris.com |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. syrris.com |
| Automation | High-throughput synthesis of derivatives for property screening. nih.gov |
Development of Advanced Analytical Techniques for In-Situ Studies
A deeper understanding of the formation and behavior of this compound can be achieved through the application of advanced in-situ analytical techniques. Process Analytical Technology (PAT) tools, such as in-line Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time data on reaction kinetics, intermediate formation, and crystallization processes. nih.govyoutube.com
For instance, in-situ FTIR has been successfully used to monitor the formation of isocyanate intermediates during the synthesis of urea (B33335) derivatives in flow reactors. researchgate.net This would be invaluable for optimizing the synthesis of this compound, ensuring complete conversion and minimizing impurities.
The crystallization of urea and its derivatives is another critical area for in-situ investigation. google.comuu.nlmdpi.commedium.com The final properties of the solid material are highly dependent on the crystallization conditions. Techniques like in-situ Raman spectroscopy and synchrotron X-ray powder diffraction (XRPD) can be employed to study the nucleation and growth of crystals of this compound in real-time. nih.govrsc.org This knowledge would be crucial for controlling the crystal morphology and polymorphism, which can impact its performance in various applications.
Exploration of Supramolecular Chemistry with this compound
The urea functional group is a well-established motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. researchgate.net While symmetrically N,N'-disubstituted ureas are known to form linear supramolecular polymers through bifurcated hydrogen bonds, the trisubstituted nature of this compound presents a unique case. nih.gov The presence of only one N-H donor significantly alters its self-assembly behavior compared to disubstituted ureas.
The bulky dibenzyl and 2,6-diethylphenyl substituents will play a crucial role in directing the supramolecular assembly. These sterically demanding groups can influence the geometry of the hydrogen bonds and introduce secondary interactions, such as π-π stacking, leading to the formation of novel supramolecular architectures. nih.gov The exploration of the self-assembly of this compound in various solvents and under different conditions could lead to the discovery of new supramolecular polymers, gels, or discrete nanostructures with interesting properties. reading.ac.uknih.gov
Table 2: Potential Supramolecular Structures with this compound
| Supramolecular Structure | Potential Driving Forces | Potential Applications |
| Dimers or Oligomers | Single N-H···O=C hydrogen bonding, π-π stacking. | Molecular recognition, host-guest chemistry. |
| Helical Polymers | Chiral resolution or introduction of chiral co-formers. | Chiral separation, asymmetric catalysis. |
| Organogels | Entanglement of fibrous self-assembled structures. | Smart materials, drug delivery. |
Interdisciplinary Research Opportunities
The unique combination of a urea core with bulky, hydrophobic substituents makes this compound a promising candidate for a variety of interdisciplinary research applications.
In materials science , its structural features suggest potential use as a building block for novel polymers and functional materials. rsc.org The incorporation of this bulky urea derivative into polymer chains could impart specific properties such as thermal stability, hydrolytic resistance, and self-healing capabilities. nih.govnih.govillinois.edursc.org Its potential to form supramolecular polymers also opens avenues for the development of responsive or "smart" materials.
In the field of medicinal chemistry , while many bioactive ureas are N,N'-disubstituted, the scaffold of this compound could serve as a starting point for the design of new therapeutic agents. pkusam.cnnih.gov The lipophilic nature of the benzyl (B1604629) and diethylphenyl groups may enhance membrane permeability, a desirable property for drug candidates. Further derivatization of the aromatic rings could be explored to modulate its biological activity. mdpi.com
In catalysis , urea derivatives have been employed as organocatalysts, where the urea moiety activates substrates through hydrogen bonding. researchgate.netorganic-chemistry.org The specific steric and electronic environment of this compound could be exploited in the design of novel catalysts for asymmetric synthesis or other challenging transformations. Its potential to act as a ligand for metal catalysts also warrants investigation.
Q & A
Basic Research Questions
Q. How can researchers synthesize 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea with high purity for laboratory studies?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between benzylamine derivatives and a 2,6-diethylphenyl isocyanate intermediate. Key steps include:
- Purification : Use recrystallization with ethanol or HPLC to isolate the compound (≥98% purity) .
- Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of benzylamine to isocyanate) and temperature (60–80°C) to minimize byproducts .
- Validation : Confirm structural integrity via H NMR and FT-IR spectroscopy .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes and consult a physician; provide SDS documentation during medical evaluation .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and urea linkage .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and impurity detection .
- FT-IR : Identify N-H (3200–3400 cm) and carbonyl (1650–1700 cm) stretches .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Variable Selection : Test factors like solvent polarity (e.g., DMF vs. THF), reaction time, and substituent electronic effects .
- Interaction Analysis : Use a 2 factorial design to evaluate how variables influence yield and purity .
- Theoretical Framework : Align with Hammett substituent constants to predict electronic effects on reactivity .
Q. What strategies resolve contradictory biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies, adjusting for variables like assay type (e.g., in vitro vs. in vivo) or cell line specificity .
- Replication Studies : Standardize protocols (e.g., IC measurement conditions) to isolate compound-specific effects .
- Data Integration : Combine bioactivity data with computational docking results to identify confounding factors (e.g., solvent interactions) .
Q. How can AI-driven tools enhance synthesis pathway optimization?
- Methodological Answer :
- Machine Learning Models : Train on historical reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .
- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer during scale-up .
- Real-Time Adjustments : Implement AI for autonomous experimentation, reducing trial-and-error iterations .
Q. What parameters are critical during scale-up from lab to pilot plant?
- Methodological Answer :
- Kinetic Monitoring : Track reaction progress via in-line spectroscopy to maintain yield consistency .
- Thermal Control : Optimize cooling rates to prevent exothermic runaway reactions .
- Purification Efficiency : Validate centrifugal partition chromatography (CPC) for large-scale purification .
Q. How to integrate theoretical frameworks into mechanistic studies of biological interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model urea-aryl interactions with protein targets (e.g., kinase binding pockets) .
- Quantum Mechanics (QM) : Calculate charge distribution to explain substituent effects on binding affinity .
- Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
